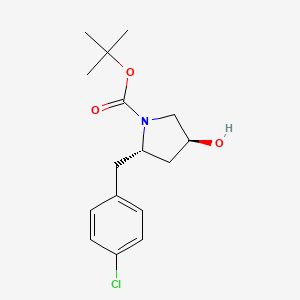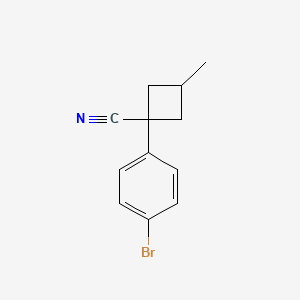
1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is an organic compound characterized by a bromophenyl group attached to a cyclobutane ring with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile typically involves the reaction of 4-bromobenzyl cyanide with a suitable cyclobutane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the nitrile group can participate in various biochemical reactions. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of an acetic acid moiety.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, showing different biological activities.
Uniqueness: 1-(4-Bromophenyl)-3-methylcyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure combined with a nitrile group, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives.
Propiedades
Fórmula molecular |
C12H12BrN |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-6-12(7-9,8-14)10-2-4-11(13)5-3-10/h2-5,9H,6-7H2,1H3 |
Clave InChI |
FWZRVJDMBQLBPA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C#N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



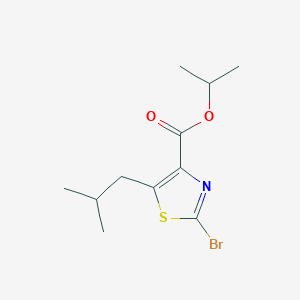
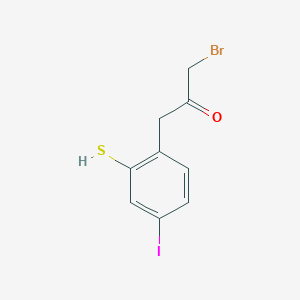

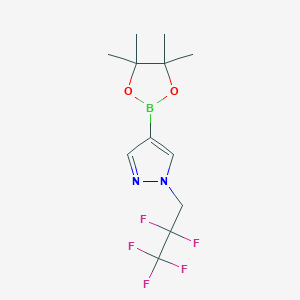

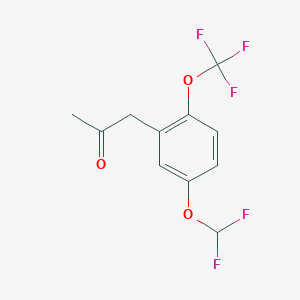

![Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)

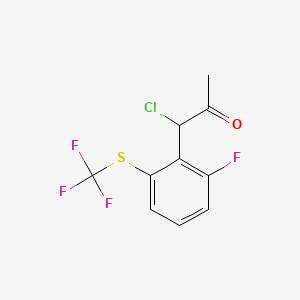
![9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
